molecular formula C20H19N3O4 B5523976 (3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5523976
M. Wt: 365.4 g/mol
InChI Key: INKWFBGRLOOFGH-FOIQADDNSA-N
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Description

The compound (3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule that features a unique combination of a pyrazole, furan, and chromeno-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrazole and furan intermediates, which are then coupled with a chromeno-pyrrole scaffold. Key reaction conditions include:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Temperature: Reactions are generally carried out at elevated temperatures (80-120°C).

    Reaction Time: The total synthesis time can range from several hours to days, depending on the complexity of the steps involved.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and optimized catalytic systems are employed to enhance yield and efficiency. The use of automated synthesis platforms can also streamline the process, reducing the need for manual intervention and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.

    Reduction: Reduction reactions can target the chromeno-pyrrole ring system, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organolithium compounds.

Major Products

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Inserts between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid derivatives: Compounds with slight modifications in the functional groups.

    Pyrazole-furan hybrids: Compounds containing both pyrazole and furan rings but lacking the chromeno-pyrrole moiety.

    Chromeno-pyrrole analogs: Compounds with similar chromeno-pyrrole structures but different substituents.

Uniqueness

    Structural Complexity: The combination of pyrazole, furan, and chromeno-pyrrole moieties in a single molecule is unique.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it distinct from similar compounds.

Properties

IUPAC Name

(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(25)20-11-23(9-13-5-6-18(27-13)16-7-8-21-22-16)10-15(20)14-3-1-2-4-17(14)26-12-20/h1-8,15H,9-12H2,(H,21,22)(H,24,25)/t15-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWFBGRLOOFGH-FOIQADDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OCC2(CN1CC4=CC=C(O4)C5=CC=NN5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1CC4=CC=C(O4)C5=CC=NN5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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